molecular formula C18H18N4O2S B2995336 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide CAS No. 1351630-21-1

2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide

Cat. No.: B2995336
CAS No.: 1351630-21-1
M. Wt: 354.43
InChI Key: BIVCPVUAUREVOH-UHFFFAOYSA-N
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Description

2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide is a compound that features both a pyrimidine and a thiazole ring in its structure. Its unique chemical structure makes it of interest in various fields, including synthetic organic chemistry, medicinal chemistry, and industrial applications. The integration of different heterocyclic systems in this compound offers a platform for exploring diverse chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide typically involves multi-step organic synthesis, starting from basic precursors. Common approaches involve:

  • Formation of the Pyrimidine Ring: : This can be achieved through the cyclization of appropriate β-diketones with urea or thiourea under acidic conditions.

  • Thiazole Ring Synthesis: : Utilizing Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

  • Final Coupling Step: : Nucleophilic substitution or amide coupling reactions to join the pyrimidine and thiazole moieties.

Industrial Production Methods

On an industrial scale, the production would likely involve:

  • Bulk Synthesis of Precursors: : Sourcing or large-scale preparation of β-diketones, urea, α-haloketones, and thioamides.

  • Controlled Reaction Conditions: : Using precise temperature and pH controls to ensure high yield and purity of the intermediate and final compounds.

  • Automation and Catalysis: : Employing automated synthesis machines and catalysts to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation at various positions, potentially leading to the formation of N-oxides or sulfoxides.

  • Reduction: : The pyrimidine and thiazole rings may be selectively reduced under hydrogenation conditions.

  • Substitution: : Halogenation or nitration can occur on the aromatic thiazole ring, yielding various substituted derivatives.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Employing hydrogen gas with palladium/carbon catalysts.

  • Substitution: : Reagents like bromine for halogenation or concentrated nitric acid for nitration.

Major Products Formed

  • Oxidation Products: : N-oxides, sulfoxides.

  • Reduction Products: : Dihydro-derivatives of the rings.

  • Substitution Products: : Halogenated or nitrated derivatives.

Scientific Research Applications

In Chemistry

  • Used as a building block for more complex organic molecules.

  • Studied for its interesting reaction patterns due to the presence of multiple heterocycles.

In Biology

  • Potential as a ligand in biochemical assays.

  • Investigated for its ability to interact with various enzymes and receptors.

In Medicine

  • Explored for its therapeutic potential in anti-cancer, anti-inflammatory, and antimicrobial studies.

  • Basis for drug design due to its unique structure-activity relationships.

In Industry

  • Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound operates by interacting with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition: : Blocking the active sites of enzymes essential for cellular processes.

  • Receptor Binding: : Modulating the activity of cell surface or intracellular receptors.

  • Pathway Modulation: : Influencing biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methyl-5-oxo-1,2,3,4-tetrahydropyrimidin-2-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide

  • 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-benzothiazol-4-yl)ethyl)acetamide

  • 2-(6-oxo-1,2-dihydropyrimidin-2-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide

Uniqueness

  • The incorporation of both a methyl group on the pyrimidine ring and a phenyl group on the thiazole ring distinguishes 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide.

  • It offers a unique set of chemical and biological properties that make it particularly useful in diverse scientific and industrial applications.

There you go, a detailed look into this intriguing compound. What do you think of its possibilities?

Properties

IUPAC Name

2-(5-methyl-6-oxopyrimidin-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-13-9-19-12-22(18(13)24)10-16(23)20-8-7-15-11-25-17(21-15)14-5-3-2-4-6-14/h2-6,9,11-12H,7-8,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVCPVUAUREVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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